molecular formula C11H14N4 B2815122 5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 2326131-89-7

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No. B2815122
CAS RN: 2326131-89-7
M. Wt: 202.261
InChI Key: IXWRDZXAJZGJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile” is a novel organic compound with a parent nucleus of pyridine . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound was characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS and X-ray diffraction . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .


Physical And Chemical Properties Analysis

The IR spectrum of a similar compound exhibits a strong nitrile stretching vibration band at ν = 2203 cm −1. The 1H-NMR spectrum reveals the methyl group of the piperazinyl moiety as a singlet at δ = 2.41 ppm, while, the piperazinyl methylene protons appear as triplets at δ = 2.63 and 3.83 ppm .

Scientific Research Applications

Synthesis and Characterization

5-(4-Methylpiperazin-1-yl)pyridine-3-carbonitrile and its derivatives have been synthesized through various methods, demonstrating the compound's versatility in chemical synthesis. For instance, a compound was synthesized via nucleophilic substitution reaction of 1-methylpiperazine, showcasing the methodological diversity in accessing such structures (Mishriky & Moustafa, 2013). Additionally, the synthesis of polyfunctionally substituted pyrazolonaphthyridine and heptaazaphenanthrene derivatives using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor further illustrates the compound's utility in generating complex heterocyclic systems (Aly, 2006).

Molecular Interactions and Biological Activity

Investigations into the interactions and biological activities of compounds related to this compound have provided insights into their potential applications. For example, the study of ruthenium(II) complexes with substituted isothiazole ligands, including a compound similar to this compound, revealed their interactions with DNA and proteins, suggesting potential therapeutic applications (Đukić et al., 2020). Another study focused on the synthesis and antimicrobial activities of novel derivatives, highlighting the compound's relevance in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalysis and Chemical Transformations

This compound derivatives have also been explored in catalysis and chemical transformations. The development of a scalable synthesis for a potent kinase inhibitor demonstrates the compound's role in facilitating complex chemical syntheses, highlighting its significance in medicinal chemistry (Arunachalam et al., 2019).

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-2-4-15(5-3-14)11-6-10(7-12)8-13-9-11/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWRDZXAJZGJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.